2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid 2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858707
InChI: InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15858707

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Aminopropyl)-1H-imidazole-4-carboxylic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid
Standard InChI InChI=1S/C7H11N3O2/c1-2-4(8)6-9-3-5(10-6)7(11)12/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)
Standard InChI Key BVWSVIFHUDLWPC-UHFFFAOYSA-N
Canonical SMILES CCC(C1=NC=C(N1)C(=O)O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid, reflects its core structure:

  • A five-membered imidazole ring substituted at position 2 with a 1-aminopropyl group and at position 5 with a carboxylic acid moiety .

  • The dihydrochloride form incorporates two hydrochloride groups, enhancing solubility for laboratory applications .

Table 1: Key Molecular Properties

PropertyBase CompoundDihydrochloride Salt
Molecular FormulaC₇H₁₁N₃O₂C₇H₁₃Cl₂N₃O₂
Molecular Weight (g/mol)169.18242.1
SMILESCCC(C1=NC=C(N1)C(=O)O)NCCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl
InChI KeyBVWSVIFHUDLWPC-UHFFFAOYSA-NXLRHAYBPOAHKNL-UHFFFAOYSA-N
PubChem CID54857227126796304

The canonical SMILES and InChIKey provide unambiguous representations for computational modeling and database searches .

Physicochemical Properties

Solubility and Stability

  • The dihydrochloride salt’s solubility in aqueous solutions is superior to the free base, making it preferable for biological assays.

  • Storage recommendations specify room temperature (RT) in airtight containers to prevent degradation .

Synthesis and Manufacturing

Synthetic Routes

Although explicit protocols are proprietary, imidazole derivatives are typically synthesized via:

  • Condensation reactions between α-amino ketones and aldehydes.

  • Functionalization of preformed imidazole cores using alkylation or carboxylation.
    The dihydrochloride form is obtained by treating the free base with hydrochloric acid .

Industrial Production

Suppliers like American Elements and Vulcanchem offer the compound in research-grade quantities (e.g., 1 mg to 1 kg), with customization options for purity (99%–99.999%) and packaging (argon-sealed vials to 1-ton super sacks) .

Applications and Research Insights

Table 2: Comparative Bioactivity of Imidazole Derivatives

Compound ClassTargetMechanism
Diaryl-imidazolesHIV integraseMetal chelation
2-Substituted imidazolesHDACSubstrate mimicry
Aminoalkyl-imidazolesGPCR receptorsAllosteric modulation

While 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid itself lacks extensive studies, its structural motifs align with these pharmacophores.

Industrial and Material Science Uses

  • Coordination chemistry: The imidazole nitrogen and carboxylic acid groups can bind transition metals, enabling catalyst design .

  • Buffer components: Imidazoles stabilize pH in biochemical assays, though this compound’s role remains exploratory.

CodePrecautionary Statement
P261Avoid breathing dust/fume
P264Wash skin thoroughly after handling
P271Use only outdoors or in well-ventilated areas
SupplierProduct CodePurityPackaging
American ElementsOMXX-283768-0199.9%1 g–25 kg
VulcanchemVC1585870798%5 mg–100 g
PharmintN/AResearchCustom

Prices are quote-based, reflecting scale and purity requirements .

Future Research Directions

Unanswered Questions

  • Structure-activity relationships (SAR): How do alkyl chain length and carboxylate positioning affect bioactivity?

  • In vivo toxicity: Preliminary data are absent; rodent models could clarify safety thresholds.

Emerging Opportunities

  • Anticancer research: Imidazoles are being explored for kinase inhibition; this compound’s amino group could enhance tumor targeting.

  • Drug delivery: Functionalization with polyethylene glycol (PEG) might improve pharmacokinetics.

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